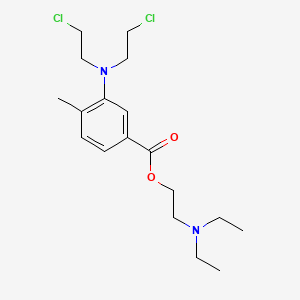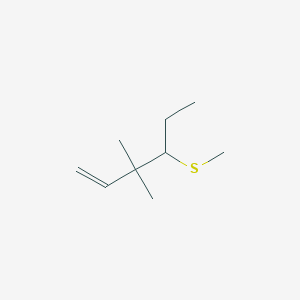
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinate group, which is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with 2-hydroxypropan-2-yl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates.
Aplicaciones Científicas De Investigación
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The phosphinate group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological effects .
Comparación Con Compuestos Similares
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxypropan-2-yl phosphinate: Similar structure but different substituents, leading to variations in chemical behavior.
Phosphine oxides: Oxidized derivatives with distinct properties and applications.
Propiedades
Número CAS |
57483-32-6 |
|---|---|
Fórmula molecular |
C7H17O3P |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
2-[ethoxy(ethyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C7H17O3P/c1-5-10-11(9,6-2)7(3,4)8/h8H,5-6H2,1-4H3 |
Clave InChI |
HPJRVYXVPMHCLD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


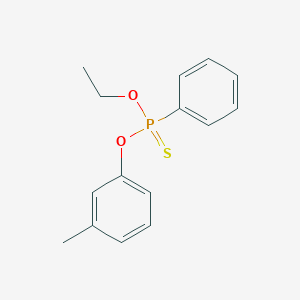
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
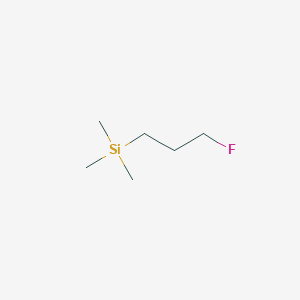
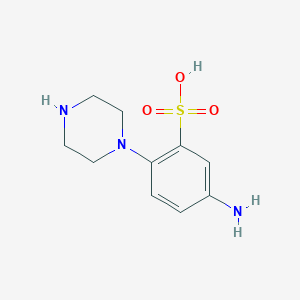
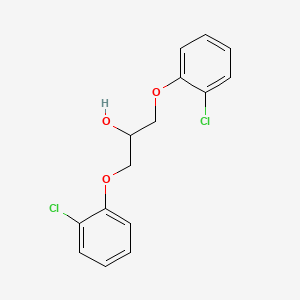
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)

![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
